molecular formula C18H14Cl2N2O B3032740 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 41957-84-0

6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No.: B3032740
CAS No.: 41957-84-0
M. Wt: 345.2 g/mol
InChI Key: NNZCKBDKGWOHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 41957-84-0 ) is a high-purity quinoline derivative offered for research and development purposes. This compound has a molecular formula of C18H14Cl2N2O and a molecular weight of 345.22 g/mol . Quinolines are a significant class of compounds with a well-documented history in pharmacological research, particularly as antimalarial agents . Established quinoline drugs, such as chloroquine and mefloquine, are known to act by interfering with the hemoglobin digestion pathway in the blood-stage malaria parasite . Chloroquine, for example, is a dibasic drug that accumulates in the parasite's acidic food vacuole, where it is proposed to inhibit the detoxification of heme, leading to parasitic death . The more lipophilic quinolinemethanols, like mefloquine, may have alternative sites of action and have been shown to interact with specific parasite proteins . This specific oxazinoquinoline structure, featuring a chlorobenzyl substitution, provides a novel chemical framework for investigating these mechanisms further. Researchers can utilize this compound to explore new antimalarial strategies aimed at overcoming drug resistance, a rising challenge in the field . It may also serve as a key intermediate or building block in medicinal chemistry for the synthesis and development of novel therapeutic agents. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-chloro-3-[(4-chlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O/c19-14-5-3-12(4-6-14)9-22-10-13-8-16(20)15-2-1-7-21-17(15)18(13)23-11-22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZCKBDKGWOHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194779
Record name 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41957-84-0
Record name NSC-297360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041957840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-3-((4-CHLOROPHENYL)METHYL)-3,4-DIHYDRO-2H-PYRIDO(3,2-H)-1,3-BENZOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGJ3KR4FVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 6-chloroquinoline-3-carbaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using an appropriate oxidizing agent to yield the desired oxazinoquinoline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Positional Effects: The 4-chlorobenzyl group in the target compound may enhance lipophilicity and bioavailability compared to 2-chlorobenzyl analogs. Electron-withdrawing Cl substituents at position 6 stabilize the quinoline core, influencing reactivity and binding affinity.

Heterocycle Variations: Replacement of oxazine with thiadiazine (e.g., compound 19) introduces sulfur, altering electronic properties and biological activity (e.g., antimicrobial vs. Gli1 inhibition). 1,3-Oxazino[5,6-h]quinolines exhibit lower stability under electron impact compared to 1,4-oxazino isomers, affecting mass spectrometric analysis.

Synthetic Routes :

  • Catalyst-free methods (e.g., ) offer greener alternatives to Pd-mediated couplings ().
  • Multi-component reactions (e.g., one-pot strategies) improve efficiency for derivatives with complex substituents.

Stability and Analytical Considerations

  • Mass Spectrometry: 1,3-Oxazino[5,6-h]quinolines fragment via CO₂ elimination, whereas 1,4-oxazino isomers lose CO, affecting molecular ion stability.
  • Thermal Stability : Higher melting points (e.g., 170–172°C for S29) correlate with rigid substituents like tricarboxylate esters.

Biological Activity

6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a synthetic organic compound belonging to the oxazinoquinoline class. Its unique molecular structure includes a quinoline core fused with an oxazine ring, along with chloro and chlorobenzyl substituents. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C18H14Cl2N2O
  • CAS Number : 41957-84-0
  • Key Features :
    • Contains both chloro and benzyl substituents.
    • Exhibits a bicyclic structure integrating an oxazine ring with a quinoline moiety.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial properties against various bacterial strains. Its mechanism of action involves interactions with critical bacterial enzymes such as Topoisomerase IV and LptA, which are essential for bacterial survival and replication.

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivity LevelMechanism of Action
Gram-positive bacteriaModerateInhibition of Topoisomerase IV
Gram-negative bacteriaLimitedInteraction with LptA

Anticancer Potential

In vitro studies have evaluated the anticancer activity of this compound against various cancer cell lines. The results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Evaluation

A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, leading to significant reductions in cell viability.

The biological effects of this compound are attributed to its ability to bind specific molecular targets. The compound's interactions with enzymes and receptors are still under investigation; however, preliminary findings indicate involvement in pathways related to:

  • Cell Proliferation
  • Apoptosis

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC18H14Cl2N2OChloro and benzyl substituentsModerate antibacterial activity
6-ChloroquinolineC9H6ClNLacks oxazine ringAntimicrobial properties
3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolineC18H15ClN2ONo chloro substituent on benzyl groupVaries in antibacterial activity

The presence of both chloro and benzyl groups in this compound enhances its lipophilicity and modulates its interaction with biological targets compared to structurally similar compounds.

Q & A

Q. What are the key synthetic routes for 6-chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline, and how are intermediates characterized?

Q. How is the chlorination step optimized to avoid byproducts in oxazinoquinoline synthesis?

Chlorination with POCl₃ requires strict control of temperature (reflux at 80–90°C) and solvent choice (DMF enhances reactivity). Excess POCl₃ (1.5–2.0 equivalents) ensures complete conversion, while quenching with ice-water minimizes hydrolysis of the chloro-substituted product . Side reactions like over-chlorination are mitigated by monitoring reaction progress via TLC.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar oxazinoquinoline derivatives?

Discrepancies in activity (e.g., antibacterial vs. anticancer) arise from substituent effects and assay conditions . For example:

  • Electron-withdrawing groups (e.g., Cl at position 6) enhance antibacterial activity by increasing membrane permeability .
  • Steric hindrance from bulky substituents (e.g., 4-chlorobenzyl) may reduce binding affinity in kinase assays . Validating activity across multiple cell lines and using docking studies (e.g., EGFR-TK inhibition) clarifies structure-activity relationships (SAR) .

Q. How can computational methods guide the design of oxazinoquinoline derivatives with improved pharmacokinetic properties?

ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and metabolic stability. For instance:

  • Introducing piperazinyl groups improves water solubility but may increase CYP450 interactions .
  • 3D-QSAR models correlate substituent polarity with blood-brain barrier penetration for CNS-targeted derivatives . Experimental validation via microsomal stability assays and plasma protein binding studies is critical .

Q. What analytical techniques address challenges in resolving conformational isomers of oxazinoquinoline derivatives?

X-ray crystallography (e.g., single-crystal analysis at 100 K) confirms ring puckering and substituent orientation . For dynamic systems, VT-NMR (variable-temperature NMR) detects chair-to-boat transitions in oxazine rings, while DFT calculations predict energy barriers for isomerization .

Methodological Challenges

Q. How are conflicting spectral data (e.g., NMR shifts) reconciled during structural elucidation?

Contradictions arise from solvent effects or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Isotopic labeling (e.g., ¹³C-enriched intermediates) to track signal origins .
  • Comparative analysis with databases (e.g., PubChem) for known analogs .

Q. What experimental designs minimize variability in biological evaluation of oxazinoquinoline analogs?

  • Standardized protocols : Use the same cell line (e.g., HepG2 for cytotoxicity) and passage number.
  • Positive controls : Include reference compounds (e.g., doxorubicin for anticancer assays) .
  • Dose-response curves : Test ≥5 concentrations in triplicate to calculate accurate IC₅₀ values .

Structural Modification Strategies

Q. Why do some studies report high cytotoxicity while others show low toxicity for similar derivatives?

Variations stem from cell line specificity and assay endpoints (e.g., apoptosis vs. necrosis). For example:

  • Derivatives with morpholine rings show low toxicity in normal fibroblasts (IC₅₀ > 100 µM) but high potency in leukemia cells (IC₅₀ = 2.5 µM) due to selective uptake .
  • Redox-active moieties (e.g., quinone) may artifactually elevate toxicity in MTT assays .

Q. What mechanistic insights explain divergent results in kinase inhibition assays?

Differences in binding mode (ATP-competitive vs. allosteric) and kinase isoform selectivity (e.g., EGFR vs. HER2) are key. For example:

  • 3,4-Dihydro-2H-oxazinoquinolines inhibit EGFR-TK via H-bonding with Thr790, while bulkier analogs fail to fit the active site .
  • Piperazine-containing derivatives exhibit off-target effects on serotonin receptors, complicating data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.